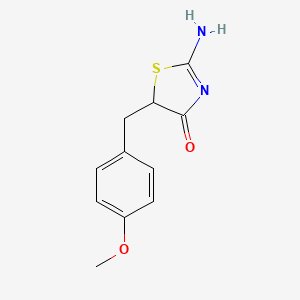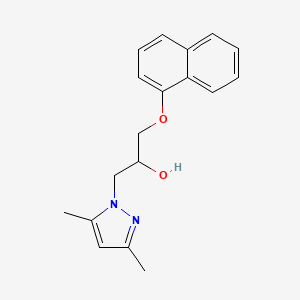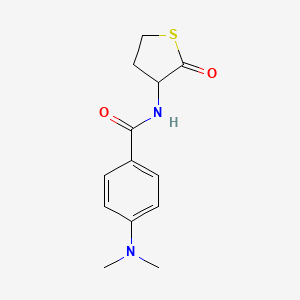![molecular formula C16H23ClN2O B4887402 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one](/img/structure/B4887402.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one typically involves the reaction of 3-chlorophenylpiperazine with 2-methylpentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to increase yield and efficiency. The use of catalysts, such as palladium or platinum, may also be employed to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsacidic or basic medium, temperature range 25-80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvents, temperature range 0-25°C.
Substitution: Nucleophiles like hydroxylamine, ammonia; reaction conditionssolvent like ethanol or methanol, temperature range 25-60°C.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as its role as a serotonergic antagonist, which may have implications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one involves its interaction with specific molecular targets, such as serotonin receptors. As a serotonergic antagonist, the compound binds to serotonin receptors, blocking the action of serotonin and thereby modulating neurotransmission. This interaction can affect various physiological processes, including mood regulation, pain perception, and cognitive functions .
類似化合物との比較
Similar Compounds
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane: Another piperazine derivative with similar biological activities.
Cetirizine hydrochloride: A piperazine derivative used as an antihistamine.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine moiety, known for its antibacterial activity .
Uniqueness
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one is unique due to its specific structure, which allows it to interact with serotonin receptors selectively. This selectivity makes it a valuable compound for studying the role of serotonin in various physiological and pathological processes .
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-3-5-13(2)16(20)19-10-8-18(9-11-19)15-7-4-6-14(17)12-15/h4,6-7,12-13H,3,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMVVAQMAWQYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)
![3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B4887327.png)
![1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B4887333.png)

![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)
![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE](/img/structure/B4887379.png)
![1-Cyclohexyl-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}-3-phenylthiourea](/img/structure/B4887383.png)
METHYL}ACETAMIDE](/img/structure/B4887395.png)

![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)

![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)
